

# physicochemical properties of 3-(Cbz-aminomethyl)phenol

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## Compound of Interest

Compound Name: 3-(Cbz-aminomethyl)phenol

Cat. No.: B1355417

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An In-depth Technical Guide on the Physicochemical Properties of **3-(Cbz-aminomethyl)phenol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-(Cbz-aminomethyl)phenol**, also known by its IUPAC name benzyl (3-hydroxyphenyl)methylcarbamate, is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis.<sup>[1]</sup> Its structure incorporates a phenol group, a carbamate-protected primary amine, and an aromatic ring, making it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and bioactive compounds.<sup>[1][2]</sup> The carboxybenzyl (Cbz) protecting group masks the nucleophilic and basic nature of the amine, allowing for selective chemical transformations on other parts of the molecule.<sup>[1]</sup> This strategic protection is fundamental to its utility in multi-step syntheses.<sup>[1]</sup> A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, influencing aspects such as reaction conditions, formulation, bioavailability, and purification strategies.

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-(Cbz-aminomethyl)phenol**. Due to the limited availability of experimentally determined data in public literature, this document also furnishes detailed, generalized experimental protocols for the determination of these key parameters.

## Core Physicochemical Properties

The known and estimated physicochemical properties of **3-(Cbz-aminomethyl)phenol** are summarized below. It is important to note that where experimental data for the target compound is unavailable, values for the closely related precursor, 3-(aminomethyl)phenol, are provided for context and are clearly indicated.

| Property           | Value  | Source / Note   |
|--------------------|--|---|
| IUPAC Name         | benzyl (3-hydroxyphenyl)methylcarbamate  | -   |
| Synonyms           | 3-(Cbz-aminomethyl)phenol  | <a href="#">[1]</a>   |
| CAS Number         | 75383-61-8   | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula  | C <sub>15</sub> H <sub>15</sub> NO <sub>3</sub>  | <a href="#">[3]</a>   |
| Molecular Weight   | 257.28 g/mol   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| Appearance         | White to light yellow crystalline powder   | <a href="#">[5]</a>   |
| Melting Point      | Data not available. For reference, the precursor 3-(aminomethyl)phenol has a reported melting point of 167-171 °C.   | <a href="#">[6]</a>   |
| Boiling Point      | Data not available; likely to decompose at atmospheric pressure.   | <a href="#">[6]</a>   |
| Solubility         | DMSO: 2 mg/mL (with sonication and warming to 60°C). <a href="#">[7]</a> Aqueous: Solubility is expected to be highly pH-dependent due to the amphoteric nature of the unprotected precursor. <a href="#">[7]</a><br>Organic Solvents: Expected to be soluble in polar organic solvents like ethanol and methanol. <a href="#">[7]</a> |   |
| pKa (Phenolic -OH) | Data not available. For reference, the pKa of the phenolic -OH in 3-aminophenol  |   |

is ~9.82.[6] The electronic effect of the Cbz-aminomethyl group will influence this value.

pKa (Carbamate N-H)

Data not available. Carbamates are generally very weak acids. The pKa of the ammonium group in the precursor 3-(aminomethyl)phenol is ~9.5.

[5]

LogP (Octanol-Water Partition Coefficient)

Data not available. The presence of both polar groups and a nonpolar aromatic backbone suggests a moderate value.

## Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of the key physicochemical properties of **3-(Cbz-aminomethyl)phenol**.

### Determination of Melting Point

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[8]

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

- Sample Preparation: A small amount of the dry, crystalline **3-(Cbz-aminomethyl)phenol** is finely powdered.[8] The powder is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[9][10]
- Apparatus Setup:
  - Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8] This assembly is immersed in a high-boiling point oil (e.g.,

mineral oil) within the Thiele tube.[8]

- Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.
- Heating: The apparatus is heated gently, with the rate of temperature increase slowed to approximately 1-2°C per minute as the expected melting point is approached.[8] Constant stirring of the oil bath in the Thiele tube method ensures uniform temperature distribution.[9]
- Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded.[11] This range constitutes the melting point.
- Purity Assessment: A broad melting range (greater than 2°C) may indicate the presence of impurities.

## Determination of Aqueous Solubility

The solubility of a compound is a critical factor in drug development, affecting absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[7]

### Methodology: Shake-Flask Method

- Preparation of Saturated Solution: An excess amount of solid **3-(Cbz-aminomethyl)phenol** is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) in a sealed vial or flask.
- Equilibration: The mixture is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[7]
- Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.
- Quantification: The concentration of **3-(Cbz-aminomethyl)phenol** in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance

Liquid Chromatography (HPLC) with UV detection.

- Data Reporting: The solubility is reported in units such as mg/mL or moles/L at the specified temperature and pH.

## Determination of pKa

The acid dissociation constant (pKa) quantifies the acidity of a compound. For **3-(Cbz-aminomethyl)phenol**, the pKa of the phenolic hydroxyl group is of primary interest.

Methodology: Potentiometric Titration

- Sample Preparation: A precise amount of **3-(Cbz-aminomethyl)phenol** is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.[12][13]
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a calibrated pH meter.[12] The temperature should be kept constant throughout the experiment.
- Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is the pH at which half of the acidic species (the phenolic hydroxyl group) has been neutralized. This corresponds to the midpoint of the relevant buffer region on the titration curve.
- Alternative Methods: Spectrophotometric or NMR-based methods can also be employed, which rely on monitoring changes in the UV-Vis absorbance or chemical shift, respectively, as a function of pH.[12][14]

## Determination of LogP

The n-octanol/water partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's lipophilicity. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

- Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.[15]
- Partitioning: A known amount of **3-(Cbz-aminomethyl)phenol** is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.
- Equilibration: The biphasic system is agitated until partitioning equilibrium is achieved (e.g., by shaking for several hours at a constant temperature).
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- Quantification: The concentration of **3-(Cbz-aminomethyl)phenol** in each phase is determined using a suitable analytical technique like HPLC-UV.[15]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[16] The logP is the base-10 logarithm of this value.[16]
- Alternative Methods: Reverse-phase HPLC can be used as a rapid method to estimate logP by correlating the compound's retention time with that of known standards.[17]

## Visualizations

The following diagrams illustrate the logical workflow for characterizing a novel compound and the significance of **3-(Cbz-aminomethyl)phenol** as a versatile chemical intermediate.

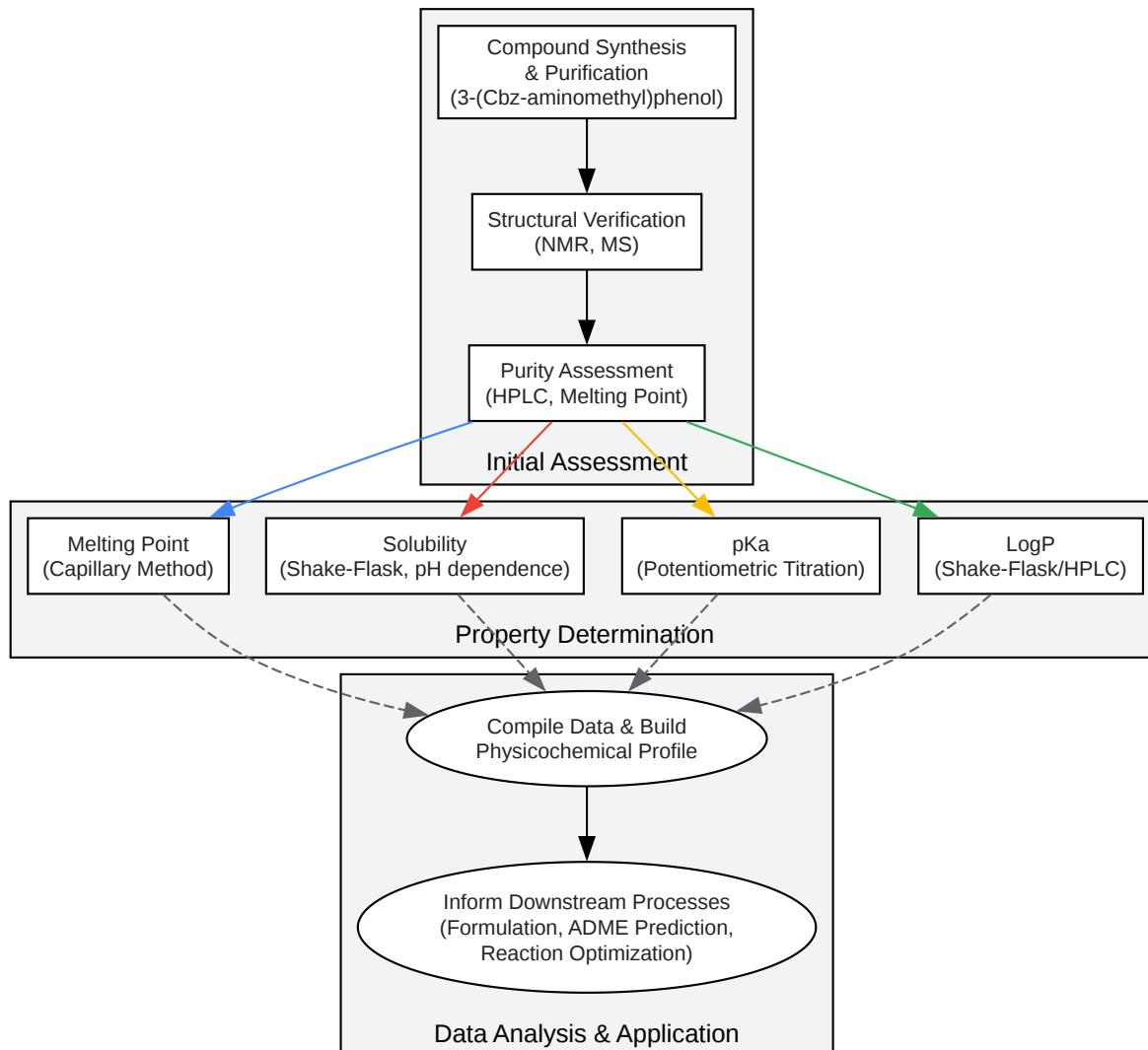


Figure 1: Experimental Workflow for Physicochemical Characterization

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Caption: Workflow for physicochemical characterization.

Caption: Role as a versatile chemical intermediate.

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